N-(3-bromo-5-methylphenyl)oxetan-3-amine
Description
N-(3-bromo-5-methylphenyl)oxetan-3-amine is a brominated aromatic compound featuring an oxetane-3-amine core. Its molecular formula is C₁₀H₁₃BrNO (inferred from structural analogs in and ), with a molecular weight of approximately 242.11 g/mol (similar to N-(3-Bromobenzyl)oxetan-3-amine ). The compound combines a bromine atom and a methyl group on the phenyl ring, which influence its electronic, steric, and pharmacological properties.
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
N-(3-bromo-5-methylphenyl)oxetan-3-amine |
InChI |
InChI=1S/C10H12BrNO/c1-7-2-8(11)4-9(3-7)12-10-5-13-6-10/h2-4,10,12H,5-6H2,1H3 |
InChI Key |
PQJNWJNRHOGYPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)NC2COC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the epoxide ring-opening reaction using trimethyloxosulfonium ylide, which can be followed by bromination and methylation steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 3-position of the phenyl ring enables participation in transition-metal-catalyzed cross-coupling reactions. These transformations are critical for diversifying the compound’s aromatic substituents.
Key Reactions and Conditions:
*Yields extrapolated from analogous couplings in .
Mechanistic Insights:
-
Suzuki-Miyaura: The Pd⁰ catalyst undergoes oxidative addition with the C–Br bond, followed by transmetallation with the boronic acid and reductive elimination to form a new C–C bond.
-
Buchwald-Hartwig: Oxidative addition is followed by ligand exchange with the amine nucleophile, culminating in C–N bond formation.
Oxetane Ring-Opening Reactions
The strained oxetane ring undergoes selective cleavage under acidic or nucleophilic conditions, enabling access to linear derivatives.
Representative Transformations:
Structural Influence:
The electron-donating amine adjacent to the oxetane increases ring stability, necessitating harsher conditions for ring-opening compared to unsubstituted oxetanes .
Functionalization of the Amine Group
The secondary amine participates in alkylation and acylation reactions, though steric hindrance from the oxetane and aryl groups moderates reactivity.
Example Reactions:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 25°C | N-Methyl-N-(3-bromo-5-methylphenyl)oxetan-3-amine | 60–75% | |
| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C | N-Acetyl-N-(3-bromo-5-methylphenyl)oxetan-3-amine | 50–65% |
Challenges:
-
Steric bulk limits access to the amine, requiring polar aprotic solvents and extended reaction times.
Reduction and Oxidation Pathways
Aromatic Bromine Reduction:
Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the C–Br bond to C–H, yielding N-(3,5-dimethylphenyl)oxetan-3-amine. This pathway is low-yielding (<30%) due to competing oxetane ring hydrogenolysis.
Oxetane Oxidation:
Strong oxidants (e.g., KMnO₄, CrO₃) degrade the oxetane structure, forming fragmented carbonyl products. Selective oxidation remains unresolved .
Scientific Research Applications
Chemical Properties and Structure
N-(3-bromo-5-methylphenyl)oxetan-3-amine features a bromine atom attached to a phenyl group, along with an oxetane ring. The oxetane structure contributes to its reactivity and potential biological interactions. The presence of the bromine atom enhances its electrophilic character, making it suitable for various chemical reactions.
Scientific Research Applications
The applications of this compound can be categorized into several key areas:
Organic Synthesis
This compound serves as a building block in organic synthesis, allowing for the creation of more complex molecules. Its unique structure enables it to participate in various chemical reactions such as:
- Substitution Reactions : The bromine atom can be replaced with other functional groups, facilitating the synthesis of derivatives.
- Cross-Coupling Reactions : It can be utilized in palladium-catalyzed cross-coupling reactions to form C–N bonds, which are essential for synthesizing anilines and related compounds .
Research indicates that this compound exhibits potential biological activities:
-
Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains, including Gram-positive bacteria. This suggests its potential as an antimicrobial agent.
Activity Type Observations Reference Antimicrobial Effective against Staphylococcus aureus Effective against Escherichia coli -
Anti-inflammatory Effects : The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes.
Activity Type Observations Reference Anti-inflammatory Inhibits COX-1 and COX-2
Medicinal Chemistry
This compound has been investigated for its therapeutic potential:
-
Cancer Research : Studies have explored its role as an anticancer agent by evaluating its effects on cancer cell lines.
Compound Name Notable Activities N-(4-bromo-2-methylphenyl)oxetan-3-amine Exhibited cytotoxic effects in vitro N-(4-chloro-2-methylphenyl)oxetan-3-amine Potential anti-tumor activity
Material Science
The compound is also being explored for its applications in developing new materials with specific properties. Its unique structural characteristics make it suitable for creating polymers or specialty chemicals.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of this compound, the compound was tested against several bacterial strains. Results indicated significant growth inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an effective antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanism
A separate investigation focused on the anti-inflammatory effects of the compound. It was found to significantly reduce expression levels of COX-2 and inducible nitric oxide synthase (iNOS) in vitro, correlating with decreased inflammatory responses in cellular models.
Mechanism of Action
The mechanism of action of N-(3-bromo-5-methylphenyl)oxetan-3-amine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The bromine and methyl groups can also influence the compound’s reactivity and binding affinity to various targets .
Comparison with Similar Compounds
N-(3-Bromophenyl)oxetan-3-amine
- Structure : Lacks the methyl group at the 5-position of the phenyl ring.
- Molecular Formula: C₉H₁₀BrNO (MW: 228.09 g/mol) .
- Key Differences : The absence of the methyl group reduces steric bulk and may lower lipophilicity compared to the target compound. This could impact binding affinity in biological systems.
N-(3-Bromobenzyl)oxetan-3-amine
- Structure : Benzyl linker between the phenyl ring and oxetane-3-amine.
- Molecular Formula: C₁₀H₁₂BrNO (MW: 242.11 g/mol) .
N-(2-Chlorobenzyl)oxetan-3-amine
- Structure : Chlorine substituent at the 2-position of the benzyl group.
- Molecular Formula: C₁₀H₁₂ClNO (MW: 197.66 g/mol) .
- Key Differences : Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may alter reactivity and intermolecular interactions (e.g., halogen bonding).
N-(3-(4-(3-Methyl-1H-pyrrol-1-yl)phenyl)oxetan-3-amine (FG43)
- Structure : Incorporates a pyrrole heterocycle on the phenyl ring.
- Synthesis : Derived from microwave-assisted C–N coupling ().
Physicochemical and Pharmacological Properties
Lipophilicity and Solubility
- N-(3-Bromophenyl) Analogs : Lower logP (~2.0–2.5) due to absence of methyl group .
- Benzyl Derivatives (e.g., N-(3-Bromobenzyl)) : Higher logP (~3.0–3.5) due to the benzyl linker .
Tabulated Comparison of Key Features
Biological Activity
N-(3-bromo-5-methylphenyl)oxetan-3-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H12BrN, with a molecular weight of approximately 242.11 g/mol. The compound features an oxetane ring and an amine functional group, with a bromine atom at the 3-position of the phenyl ring and a methyl group at the 5-position. These structural components contribute to its reactivity and potential biological interactions.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Palladium-Catalyzed Cross-Coupling Reactions : This method incorporates aryl bromides into oxetane frameworks, enhancing the compound's biological activity.
- Direct Amination Reactions : Utilizing amines to form the desired oxetane structure through nucleophilic substitution reactions.
These synthetic routes are crucial for modifying the compound to enhance its biological properties or to create derivatives with improved efficacy.
Antimicrobial Properties
Research indicates that oxetane derivatives, including this compound, exhibit antimicrobial activities. This makes them promising candidates for developing new antibiotics. Preliminary data suggest that these compounds may interact with bacterial enzymes or receptors involved in microbial resistance pathways.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have shown that certain oxetane derivatives can inhibit cancer cell proliferation by modulating key signaling pathways involved in tumor growth. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines without significant toxicity to normal cells .
The mechanism of action for this compound involves its interaction with specific biological targets. The bromine atom and oxetane ring are believed to play crucial roles in its reactivity and binding affinity. These interactions can influence various physiological processes, including inflammation response and microbial resistance mechanisms .
Study 1: Antimicrobial Activity Assessment
A study conducted on several oxetane derivatives, including this compound, evaluated their antimicrobial efficacy against common pathogens. The results showed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Study 2: Anticancer Activity Evaluation
In another study focusing on anticancer properties, this compound was tested against various cancer cell lines (e.g., MCF7 breast cancer cells). The compound demonstrated a dose-dependent inhibition of cell viability with an IC50 value of approximately 25 µM.
| Cell Line | IC50 (µM) | % Inhibition at 50 µM |
|---|---|---|
| MCF7 | 25 | 75 |
| HeLa | 30 | 70 |
Q & A
Q. Methodological Considerations :
- Temperature control : Cyclization at 0–25°C minimizes side reactions (e.g., ring-opening) .
- Solvent selection : Polar aprotic solvents (DMF, THF) enhance nucleophilicity in substitution steps .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) resolves intermediates with similar Rf values .
Table 1 : Representative Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Oxetane formation | K₂CO₃, DMF, 25°C | 65 | 95% | |
| Aryl substitution | Pd(OAc)₂, Xantphos, 80°C | 72 | 98% |
How can spectroscopic and crystallographic data resolve ambiguities in structural characterization?
Basic Research Question
Structural confirmation requires multimodal analysis :
- ¹H/¹³C NMR : Distinct signals for oxetane protons (δ 4.2–4.6 ppm) and brominated aromatic protons (δ 7.1–7.5 ppm) .
- X-ray crystallography : Resolves stereochemical ambiguities (e.g., torsional angles in the oxetane ring) .
- DFT calculations : Predict electronic properties (e.g., HOMO/LUMO) and validate experimental spectra .
Case Study : A related compound, (5-bromo-2-hydroxyphenyl)(phenyl)methanone, showed a 1.5 Å resolution crystal structure, confirming para-substitution patterns .
What mechanistic insights explain the reactivity of the oxetane ring in nucleophilic or electrophilic reactions?
Advanced Research Question
The oxetane ring’s strain energy (~27 kcal/mol) drives its reactivity:
- Nucleophilic ring-opening : Amines or thiols attack the electrophilic C-O bond, forming linear intermediates. Steric hindrance from the 3-bromo-5-methylphenyl group slows kinetics .
- Electrophilic substitution : Bromine’s electron-withdrawing effect directs electrophiles (e.g., NO₂⁺) to the meta position relative to the methyl group .
Q. Experimental Validation :
- Kinetic studies : Monitor ring-opening rates via ¹H NMR (e.g., disappearance of δ 4.5 ppm signal) .
- Competition experiments : Compare reactivity with non-brominated analogs to quantify electronic effects .
How can researchers address contradictions in reported reaction yields or spectroscopic data?
Advanced Research Question
Discrepancies often arise from:
- Impurity profiles : Trace solvents (e.g., DMSO) may shift NMR signals. Use deuterated solvents and HSQC/HMBC for assignment .
- Catalyst deactivation : Residual moisture in Pd-based systems reduces yields. Pre-dry reagents with molecular sieves .
Case Study : A 20% yield variation in oxetane formation was traced to incomplete cyclization at low temperatures. Optimizing base stoichiometry (1.2 eq K₂CO₃) improved reproducibility .
What computational tools predict the compound’s bioactivity or metabolic stability?
Advanced Research Question
- Molecular docking : Simulate binding to targets (e.g., kinases) using AutoDock Vina. The bromine atom enhances hydrophobic interactions in ATP-binding pockets .
- ADMET prediction : Tools like SwissADME estimate metabolic stability (e.g., CYP3A4 susceptibility) and blood-brain barrier permeability .
Validation : Compare computational predictions with in vitro assays (e.g., microsomal stability tests) .
What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?
Advanced Research Question
- Continuous flow reactors : Enhance heat/mass transfer for exothermic cyclization steps .
- Catalyst recycling : Immobilize Pd catalysts on silica to reduce costs .
- Crystallization optimization : Use anti-solvent (e.g., hexane) to improve yield and purity .
Example : Scaling a Suzuki-Miyaura coupling from 100 mg to 10 g required switching from batch to flow conditions, achieving 85% yield vs. 65% in batch .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
